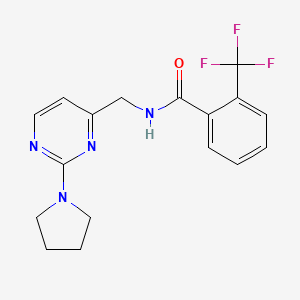

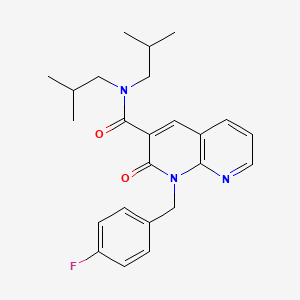

![molecular formula C18H17N3O2S2 B2504314 N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide CAS No. 864859-30-3](/img/structure/B2504314.png)

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide

Vue d'ensemble

Description

The compound "N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide" is a complex molecule that appears to be related to a family of compounds with potential biological activities. The related compounds synthesized and studied in the provided papers include various N-(benzo[d]thiazol-2-yl) acetamides and N-(thieno[2,3-b]pyridin-3-yl)acetamide derivatives, which have been explored for their photophysical properties, biological activities, and chemical reactivity .

Synthesis Analysis

The synthesis of related compounds involves the reaction of benzothiazoles with acetic acid, as well as more complex reactions such as the reaction of N-1-Naphthyl-3-oxobutanamide with arylidinecyanothioacetamide to yield thieno[2,3-b]pyridine derivatives . These synthetic routes typically involve refluxing the reactants in suitable solvents and may include subsequent reactions to introduce additional functional groups or to cyclize the molecules to form heterocyclic structures .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by the presence of thieno[2,3-b]pyridine and benzothiazole moieties. These structures have been confirmed using various spectroscopic techniques such as NMR, IR, and MS . The presence of hydrogen bonding interactions, such as those observed in N-(benzo[d]thiazol-2-yl)acetamide crystals, is significant as it can influence the photophysical properties and the solid-state assembly of the molecules .

Chemical Reactions Analysis

The related compounds exhibit a range of chemical reactivity. For instance, thieno[2,3-b]pyridine derivatives can undergo cyclization, saponification, and reactions with hydrazine hydrate, formamide, and benzoyl isothiocyanate to yield various heterocyclic structures . These reactions are often used to introduce additional functional groups or to modify the existing structure to enhance biological activity or to study structure-activity relationships .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their pKa values, have been determined using UV spectroscopy. The pKa values provide insight into the acidity of the compounds and can be indicative of their chemical stability and reactivity . The photophysical properties, such as those studied in N-(benzo[d]thiazol-2-yl) acetamide crystals, are also important as they can affect the compound's behavior under light exposure and its potential applications in photodynamic therapy or as fluorescent markers .

Applications De Recherche Scientifique

Phosphoinositide 3-Kinase/Mammalian Target of Rapamycin Inhibition N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide derivatives are recognized for their potent inhibition of phosphoinositide 3-kinase α and mammalian target of rapamycin, demonstrating significant in vitro and in vivo efficacy. Efforts to enhance metabolic stability led to the exploration of various heterocyclic analogues, resulting in compounds with similar potency and improved metabolic profiles (Stec et al., 2011).

Antimicrobial and Antituberculosis Properties N-(1,3-benzothiazole-2-yl)acetamide derivatives exhibit notable biological activities. They have been synthesized and subjected to molecular docking, revealing a strong correlation between binding patterns and biological activity. Moreover, these derivatives display considerable antibacterial, antituberculosis, and antifungal efficacy against a variety of strains, indicating their potential as broad-spectrum antimicrobial agents (Acharya et al., 2020).

Antifungal and Insecticidal Activities Certain N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with 1,3,4-thiadiazole substituents have been synthesized and demonstrated antifungal and insecticidal activities. These findings open up new avenues for agricultural applications, offering potential solutions for pest and fungal control (Zhou, 2013).

Mécanisme D'action

Target of Action

It is classified as a thienopyridine , a class of compounds known for their diverse biological activities.

Mode of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Biochemical Pathways

Benzothiazole derivatives have been found to inhibit the dpre1 enzyme, which is crucial for the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Result of Action

Given its anti-tubercular activity, it can be inferred that it inhibits the growth ofMycobacterium tuberculosis, thereby helping to control the spread of tuberculosis .

Propriétés

IUPAC Name |

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c1-10(22)19-17-16(18-20-13-5-3-4-6-14(13)24-18)12-7-8-21(11(2)23)9-15(12)25-17/h3-6H,7-9H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOBEMOTLSOHCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

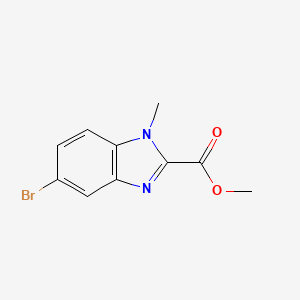

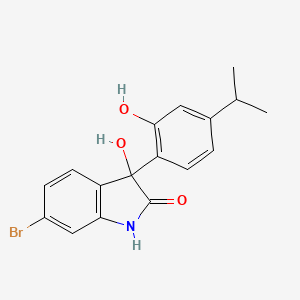

![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2504231.png)

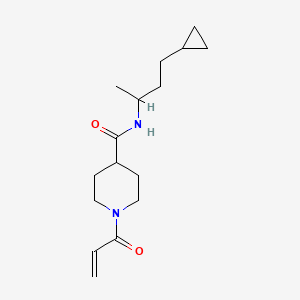

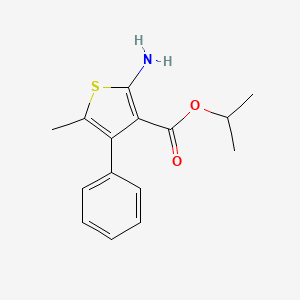

![7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2504232.png)

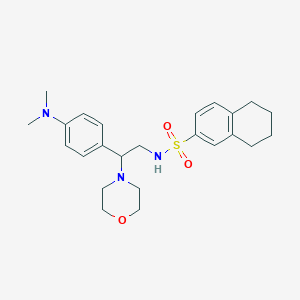

![3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2504234.png)

![2-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2504236.png)

![3-Methyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazole](/img/structure/B2504237.png)

![3-Tert-butyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2504240.png)

![ethyl 2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2504245.png)